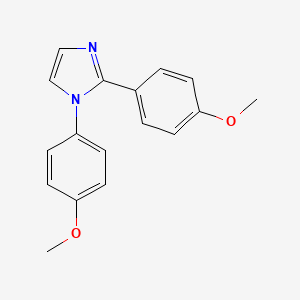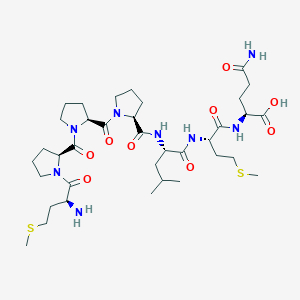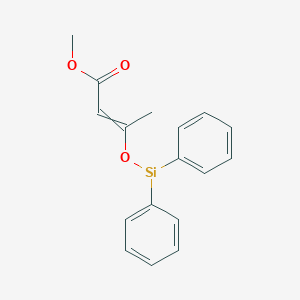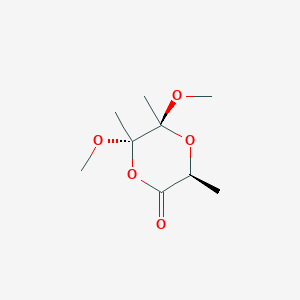
1,2-bis(4-methoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-methoxyphenyl)-1H-imidazole is an organic compound characterized by the presence of two methoxyphenyl groups attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methoxyphenyl)-1H-imidazole can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with glyoxal, followed by cyclization with ammonium acetate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired imidazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1,2-Bis(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated imidazole derivatives.
科学的研究の応用
1,2-Bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1,2-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways like NF-κB and Nrf2 .
類似化合物との比較
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Shares the methoxyphenyl groups but differs in the core structure.
1,2-Bis(4-methoxyphenyl)ethyne: Contains a triple bond instead of the imidazole ring.
1,2-Bis(4-methoxyphenyl)disulfane: Features a disulfide linkage instead of the imidazole ring.
Uniqueness: 1,2-Bis(4-methoxyphenyl)-1H-imidazole stands out due to its imidazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with distinct electronic properties.
特性
CAS番号 |
852525-37-2 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
1,2-bis(4-methoxyphenyl)imidazole |
InChI |
InChI=1S/C17H16N2O2/c1-20-15-7-3-13(4-8-15)17-18-11-12-19(17)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |
InChIキー |
FYBRCHQDFZRMCM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)


![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)


![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)

![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)


